molecular formula C16H8Cl4N4S B12881807 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 111827-89-5

3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B12881807
CAS No.: 111827-89-5
M. Wt: 430.1 g/mol
InChI Key: JAVQDKISLPBRGJ-UHFFFAOYSA-N
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Description

3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes both triazole and thiadiazine rings, makes it a valuable subject of study in medicinal chemistry.

Preparation Methods

The synthesis of 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as urease, by binding to their active sites and preventing their normal function . This inhibition can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the compound’s anticancer activity is attributed to its ability to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique compared to other similar compounds due to its specific substitution pattern and the presence of both triazole and thiadiazine rings. Similar compounds include:

The unique combination of dichlorophenyl groups in this compound enhances its biological activity and makes it a valuable compound for further research and development.

Properties

CAS No.

111827-89-5

Molecular Formula

C16H8Cl4N4S

Molecular Weight

430.1 g/mol

IUPAC Name

3,6-bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H8Cl4N4S/c17-8-1-3-10(12(19)5-8)14-7-25-16-22-21-15(24(16)23-14)11-4-2-9(18)6-13(11)20/h1-6H,7H2

InChI Key

JAVQDKISLPBRGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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